molecular formula C8H4N2O4S B592662 6-Nitrobenzo[d]thiazole-2-carboxylic acid CAS No. 131123-99-4

6-Nitrobenzo[d]thiazole-2-carboxylic acid

Cat. No.: B592662
CAS No.: 131123-99-4
M. Wt: 224.19
InChI Key: UFXVPVVGWNZWOU-UHFFFAOYSA-N
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Description

6-Nitrobenzo[d]thiazole-2-carboxylic acid is a heterocyclic compound that features a benzene ring fused to a thiazole ring, with a nitro group at the 6-position and a carboxylic acid group at the 2-position

Preparation Methods

The synthesis of 6-Nitrobenzo[d]thiazole-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of 4-nitroaniline with potassium thiocyanate in the presence of bromine and acetic acid . This reaction forms 6-nitrobenzo[d]thiazol-2-amine, which can then be oxidized to the carboxylic acid derivative. Industrial production methods may involve similar synthetic pathways but optimized for large-scale production, including the use of microwave irradiation and one-pot multicomponent reactions .

Chemical Reactions Analysis

6-Nitrobenzo[d]thiazole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position.

    Condensation: The carboxylic acid group can participate in condensation reactions to form amides and esters.

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction, and acyl chlorides or anhydrides for condensation reactions. Major products formed from these reactions include 6-aminobenzo[d]thiazole-2-carboxylic acid and various amide derivatives .

Scientific Research Applications

6-Nitrobenzo[d]thiazole-2-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

6-Nitrobenzo[d]thiazole-2-carboxylic acid can be compared with other benzothiazole derivatives such as:

The presence of both the nitro and carboxylic acid groups in this compound makes it unique, providing a combination of electronic and steric effects that influence its reactivity and biological activity.

Properties

IUPAC Name

6-nitro-1,3-benzothiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O4S/c11-8(12)7-9-5-2-1-4(10(13)14)3-6(5)15-7/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXVPVVGWNZWOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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